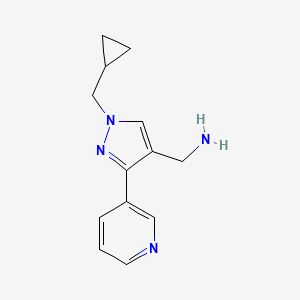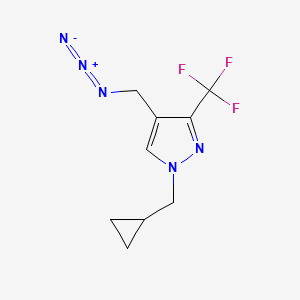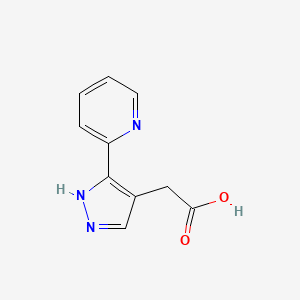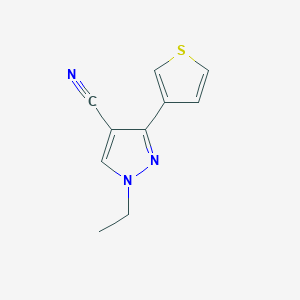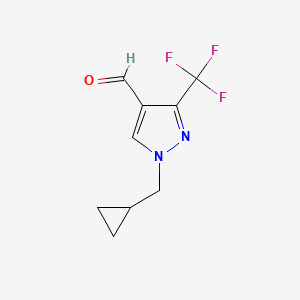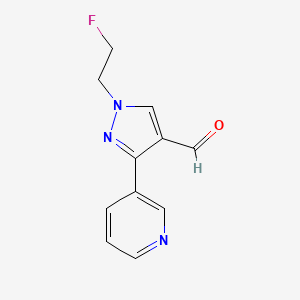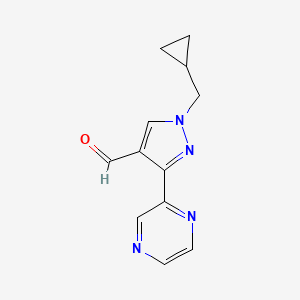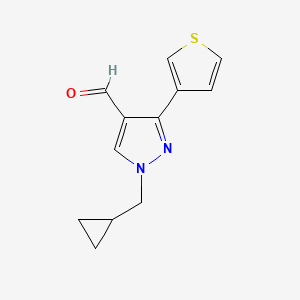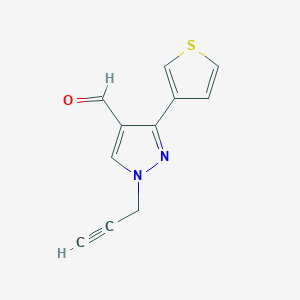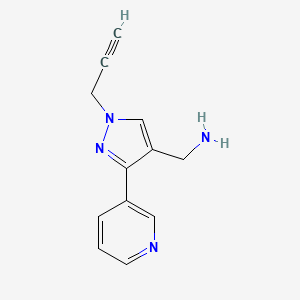
4-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine
Vue d'ensemble
Description
The compound “4-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine” is a complex organic molecule that contains a piperidine ring and a 1,2,3-triazole ring. Piperidine is a six-membered ring with one nitrogen atom, and 1,2,3-triazole is a five-membered ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, as is common for other piperidine derivatives .Chemical Reactions Analysis
Piperidine derivatives are involved in a variety of chemical reactions. For example, they can undergo reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific substituents attached to the piperidine and 1,2,3-triazole rings. For example, 4,4′-Trimethylenedipiperidine has high thermal stability, low toxicity, and good solubility in green solvents such as water and ethanol .Applications De Recherche Scientifique
Triazole Derivatives in Drug Development
Triazole derivatives, such as 1H-1,2,3-triazoles, have been extensively studied for their diverse biological activities, leading to the development of new drugs. These compounds have shown a broad range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The adaptability of triazole chemistry allows for the creation of compounds with specific functions, making them valuable in the pharmaceutical industry for developing new medications with targeted activities (Ferreira et al., 2013).
Piperidine Derivatives in Medicinal Chemistry
Piperidine derivatives play a crucial role in medicinal chemistry, serving as core structures for numerous therapeutic agents. They are found in drugs with various pharmacological activities, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory effects. The structural versatility of piperidine allows for the development of a wide range of therapeutic agents, highlighting the importance of piperidine scaffolds in drug discovery and development (Rathi et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
4-[[4-(ethoxymethyl)triazol-1-yl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-2-16-9-11-8-15(14-13-11)7-10-3-5-12-6-4-10/h8,10,12H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWIVIRDDLLLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)CC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



